molecular formula C5H5ClF4 B1596948 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane CAS No. 356-80-9

1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane

Cat. No.: B1596948
CAS No.: 356-80-9
M. Wt: 176.54 g/mol
InChI Key: OXWJVEJIBUWIIX-UHFFFAOYSA-N
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Description

1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane is an organic compound with the molecular formula C5H5ClF4. It is a cyclobutane derivative where the ring is substituted with a chloromethyl group and four fluorine atoms.

Preparation Methods

The synthesis of 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane typically involves the reaction of cyclobutene with chloromethyl fluoride under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the addition of the chloromethyl and fluorine groups to the cyclobutane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to yield hydrocarbons.

    Addition Reactions: The fluorine atoms on the cyclobutane ring can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane exerts its effects involves interactions with molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity, influencing its overall activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes .

Comparison with Similar Compounds

1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane can be compared with other fluorinated cyclobutanes, such as:

    1-Bromomethyl-2,2,3,3-tetrafluorocyclobutane: Similar structure but with a bromomethyl group instead of chloromethyl.

    1-Chloromethyl-2,2,3,3-tetrafluorocyclopentane: A cyclopentane ring with similar substitutions.

    1-Chloromethyl-2,2,3,3-tetrafluorocyclohexane: A cyclohexane ring with similar substitutions.

Properties

IUPAC Name

3-(chloromethyl)-1,1,2,2-tetrafluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF4/c6-2-3-1-4(7,8)5(3,9)10/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWJVEJIBUWIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382011
Record name 3-(Chloromethyl)-1,1,2,2-tetrafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356-80-9
Record name 3-(Chloromethyl)-1,1,2,2-tetrafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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